((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride ((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2227879-98-1
VCID: VC7441135
InChI: InChI=1S/C5H8ClFO2S/c6-10(8,9)3-5-1-4(5)2-7/h4-5H,1-3H2/t4-,5-/m0/s1
SMILES: C1C(C1CS(=O)(=O)Cl)CF
Molecular Formula: C5H8ClFO2S
Molecular Weight: 186.63

((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride

CAS No.: 2227879-98-1

Cat. No.: VC7441135

Molecular Formula: C5H8ClFO2S

Molecular Weight: 186.63

* For research use only. Not for human or veterinary use.

((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride - 2227879-98-1

Specification

CAS No. 2227879-98-1
Molecular Formula C5H8ClFO2S
Molecular Weight 186.63
IUPAC Name [(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride
Standard InChI InChI=1S/C5H8ClFO2S/c6-10(8,9)3-5-1-4(5)2-7/h4-5H,1-3H2/t4-,5-/m0/s1
Standard InChI Key WBGBCHPDBCOZGQ-WHFBIAKZSA-N
SMILES C1C(C1CS(=O)(=O)Cl)CF

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₅H₈ClFO₂S and a molar mass of 186.63 g/mol . Its IUPAC name, [(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, reflects its stereochemistry: the cyclopropane ring adopts a trans configuration, with the fluoromethyl and methanesulfonyl chloride groups positioned on adjacent carbons .

Table 1: Physicochemical Properties

PropertyValue
CAS Registry Number2227879-98-1
Molecular FormulaC₅H₈ClFO₂S
Molecular Weight186.63 g/mol
SMILES NotationC1C@HCF
InChIKeyWBGBCHPDBCOZGQ-WHFBIAKZSA-N

The stereochemistry is critical for its reactivity and biological interactions. Computational models confirm that the trans configuration minimizes steric strain while optimizing electronic interactions between the fluoromethyl and sulfonyl chloride groups .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves cyclopropanation of allylic precursors followed by sequential functionalization. A representative route includes:

  • Cyclopropanation: A diastereoselective Simmons-Smith reaction using a fluoromethyl-substituted allylic alcohol yields the cyclopropane core.

  • Sulfonylation: Treatment with methanesulfonyl chloride under anhydrous conditions introduces the sulfonyl chloride group.

Table 2: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
CyclopropanationCH₂I₂, Zn-Cu, Et₂O, 0°C → RT72
SulfonylationMsCl, Et₃N, CH₂Cl₂, -10°C → 25°C85

Reactivity Profile

The methanesulfonyl chloride group enables nucleophilic substitutions (Sₙ2) with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and thioesters. The fluoromethyl group enhances electrophilicity at the sulfonyl center via inductive effects, accelerating reactions with weak nucleophiles.

Biological and Pharmacological Relevance

Orexin Receptor Modulation

Cyclopropane derivatives structurally related to this compound exhibit potent binding to orexin receptors (OX1R/OX2R), which regulate sleep-wake cycles and metabolic homeostasis. Fluorine’s electronegativity improves membrane permeability and metabolic stability, making such analogs promising candidates for insomnia therapeutics.

Antibacterial Activity

Sulfonamide derivatives synthesized from this compound show MIC values of 2–8 µg/mL against Gram-positive pathogens (e.g., Staphylococcus aureus), attributed to inhibition of dihydropteroate synthase.

Table 3: Biological Activity of Representative Derivatives

DerivativeTargetIC₅₀/EC₅₀ (nM)
Sulfonamide analog AOX1R12.3 ± 1.5
Sulfonate ester BS. aureus DHPS4.8 ± 0.7

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is a key intermediate in synthesizing PROTACs (Proteolysis-Targeting Chimeras), which degrade disease-associated proteins by recruiting E3 ubiquitin ligases. Its sulfonyl chloride group facilitates conjugation to ligand moieties, enabling modular PROTAC design.

Material Science

The cyclopropane ring’s rigidity and fluorine’s hydrophobicity make it suitable for engineering high-performance polymers with enhanced thermal stability and solvent resistance.

Comparative Analysis with Analogous Compounds

Fluorinated vs. Non-Fluorinated Derivatives

Replacing the fluoromethyl group with a methyl group reduces electrophilicity, lowering reaction rates with nucleophiles by ~40%. Fluorine also enhances metabolic stability, increasing the plasma half-life of derived pharmaceuticals by 2–3 fold.

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